molecular formula C10H12N2O2S B12791767 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione CAS No. 16131-64-9

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione

Cat. No.: B12791767
CAS No.: 16131-64-9
M. Wt: 224.28 g/mol
InChI Key: UBABNJKQBJEODA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a thiazole ring fused with a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione typically involves the formation of the thiazole ring followed by its fusion with the piperidine-2,6-dione structure. One common method involves the reaction of 2-aminothiazole with a suitable diketone under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperidine-2,6-dione moiety.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperidine-2,6-dione analogs, such as:

Uniqueness

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a piperidine-2,6-dione structure makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

16131-64-9

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C10H12N2O2S/c1-10(2)5-7(13)12(8(14)6-10)9-11-3-4-15-9/h3-4H,5-6H2,1-2H3

InChI Key

UBABNJKQBJEODA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)C2=NC=CS2)C

Origin of Product

United States

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